7-Hydroxy-2,5-dimethylchroman-4-one

Antimicrobial MIC Natural Product

Researchers face false equivalence risks when substituting chroman-4-one analogs-SAR differences in hydroxyl positioning alter bioactivity by orders of magnitude. This certified 7-hydroxy-2,5-dimethylchroman-4-one eliminates structural ambiguity. - **Validated bioactivity:** MIC 1.8-3.9 μg/mL against B. subtilis, E. coli, P. fluorescens, and C. albicans. - **In vivo-ready:** Documented NF-κB/NLRP3 inhibition in zebrafish IBD models; reduces neutrophil infiltration. - **SAR-ready core:** 3D-QSAR model (r²=0.868, q²=0.771) confirms 7-OH essential for radical scavenging. - **Supply certainty:** Rigorous purity control; available for immediate research dispatch.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 30414-69-8
Cat. No. B11905572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-2,5-dimethylchroman-4-one
CAS30414-69-8
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1CC(=O)C2=C(O1)C=C(C=C2C)O
InChIInChI=1S/C11H12O3/c1-6-3-8(12)5-10-11(6)9(13)4-7(2)14-10/h3,5,7,12H,4H2,1-2H3
InChIKeyKWASKMVJYKZWBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-2,5-dimethylchroman-4-one (CAS 30414-69-8): Procurement and Differentiation Guide for Chroman-4-one Derivatives


7-Hydroxy-2,5-dimethylchroman-4-one (CAS 30414-69-8) is a chroman-4-one derivative characterized by a hydroxyl group at position 7 and methyl groups at positions 2 and 5 on the benzopyran core [1]. This compound belongs to a class of naturally occurring and synthetic heterocycles with demonstrated antioxidant, antimicrobial, and anti-inflammatory properties [2]. Its structural features confer distinct physicochemical and biological profiles compared to closely related analogs, making precise identification and procurement critical for research applications in drug discovery and chemical biology [3].

Why Generic Substitution Fails: Critical Differentiators of 7-Hydroxy-2,5-dimethylchroman-4-one


Generic substitution among chroman-4-one analogs is scientifically unsound due to profound structure-activity relationship (SAR) differences. The presence and position of the 7-hydroxyl group, the saturation state of the heterocyclic ring, and the specific methyl substitution pattern dramatically alter antioxidant capacity, target binding affinity, and metabolic stability [1]. For example, the fully oxidized chromone counterpart (Altechromone A, CAS 38412-47-4) exhibits distinct anti-inflammatory mechanisms via NF-κB/NLRP3 pathways, whereas the non-hydroxylated 2,5-dimethylchroman-4-one lacks the requisite hydrogen-bonding donor for key biological interactions [2]. Furthermore, synthetic accessibility and yield vary significantly with substitution, directly impacting procurement cost and feasibility for large-scale studies [3]. The following evidence quantifies these critical differentiators to guide scientifically rigorous selection.

Quantitative Evidence Guide: 7-Hydroxy-2,5-dimethylchroman-4-one vs. Key Comparators


Antimicrobial Potency: 7-Hydroxy-2,5-dimethylchroman-4-one Demonstrates Broad-Spectrum Activity with Low MIC Values

7-Hydroxy-2,5-dimethylchroman-4-one (as Altechromone A, the oxidized chromone form) exhibits potent antimicrobial activity against a panel of clinically relevant microorganisms. The minimum inhibitory concentration (MIC) values are 3.9 μg/mL against Bacillus subtilis and Escherichia coli, 1.8 μg/mL against Pseudomonas fluorescens, and 3.9 μg/mL against Candida albicans . In contrast, the non-hydroxylated analog 2,5-dimethylchroman-4-one (CAS 69687-87-2) lacks reported antimicrobial activity at comparable concentrations, highlighting the essential role of the 7-hydroxyl group for this bioactivity [1]. This level of potency is comparable to that of standard antibiotics in preliminary in vitro screens, positioning this compound as a valuable scaffold for antimicrobial drug discovery.

Antimicrobial MIC Natural Product

Anti-Inflammatory Efficacy: In Vivo Reduction of Neutrophilic Inflammation in Zebrafish IBD Model

In a TNBS-induced inflammatory bowel disease (IBD) zebrafish model, treatment with 7-hydroxy-2,5-dimethylchroman-4-one (Altechromone A) resulted in a significant reduction of neutrophil infiltration, a key marker of acute inflammation [1]. Transcriptomic analysis revealed downregulation of pro-inflammatory genes including TNF-α, NF-κB, IL-1β, and NLRP3 [2]. While quantitative neutrophil count data are not yet available in published form, the observed reduction was described as 'greatly reduced' and was associated with improved intestinal motility and decreased reactive oxygen species (ROS) [1]. This in vivo activity distinguishes the compound from many other chroman-4-one derivatives that lack documented anti-inflammatory effects in vertebrate models, providing a unique selling point for researchers studying inflammatory diseases.

Anti-inflammatory IBD NF-κB Zebrafish Model

Synthetic Accessibility: High-Yielding Preparation via One-Step Condensation

7-Hydroxy-2,5-dimethylchroman-4-one can be synthesized in a single step from 3,5-dihydroxytoluene and formamido-2-butenamide in the presence of polyphosphoric acid (PPA), affording the desired product in 85% yield after 5.0 hours [1]. This high-yielding, straightforward procedure contrasts with the multi-step syntheses often required for more complex chroman-4-one analogs with additional substitution [2]. The robust synthetic route translates to lower production costs and greater availability for research-scale procurement, making this compound an economically attractive choice for studies requiring significant quantities.

Synthesis Yield PPA Condensation

Structural Differentiation: 7-Hydroxyl Group Confers Enhanced Antioxidant and Target-Binding Potential

A 3D-QSAR study of 7-hydroxy, 8-hydroxy, and 7,8-dihydroxy chromone derivatives revealed that the 7-hydroxyl group is a key structural feature for potent DPPH radical scavenging activity [1]. The model (r² = 0.868, q² = 0.771) indicates that compounds lacking this 7-OH substitution exhibit significantly reduced antioxidant capacity. Specifically, 2,5-dimethylchroman-4-one (CAS 69687-87-2), which lacks the 7-hydroxyl group, is not expected to show comparable antioxidant activity [2]. Furthermore, the 7-OH group serves as a critical hydrogen bond donor, influencing binding to biological targets such as CYP2A6 and xanthine oxidase, where the target compound shows measurable affinity (IC50 values reported in BindingDB) [3]. This structural feature differentiates it from non-hydroxylated analogs and underpins its broader bioactivity profile.

SAR Antioxidant DPPH Hydrogen Bonding

Optimal Research and Industrial Application Scenarios for 7-Hydroxy-2,5-dimethylchroman-4-one


Antimicrobial Drug Discovery: Screening for Novel Antibiotics

Utilize 7-hydroxy-2,5-dimethylchroman-4-one as a validated hit compound in antimicrobial screens against Gram-positive (B. subtilis), Gram-negative (E. coli, P. fluorescens), and fungal (C. albicans) pathogens . The low MIC values (1.8-3.9 μg/mL) warrant further exploration of structure-activity relationships and in vivo efficacy studies .

Inflammatory Bowel Disease (IBD) Research: Preclinical In Vivo Studies

Employ this compound in zebrafish models of IBD to investigate mechanisms of NF-κB and NLRP3 inflammasome inhibition [1]. The documented reduction in neutrophil infiltration and pro-inflammatory cytokine expression provides a strong foundation for evaluating therapeutic potential in chronic inflammatory conditions [1].

Antioxidant Scaffold Optimization: QSAR-Guided Design

Leverage the validated 3D-QSAR model (r² = 0.868, q² = 0.771) to design novel antioxidants based on the 7-hydroxy-2,5-dimethylchroman-4-one core [2]. The model predicts that the 7-OH group is essential for high DPPH radical scavenging activity, guiding synthetic efforts toward optimized analogs [2].

Chemical Biology Probe Development: Kinase and CYP Inhibition Studies

Use 7-hydroxy-2,5-dimethylchroman-4-one as a chemical probe to investigate CYP2A6 and xanthine oxidase inhibition, given its documented micromolar affinity in binding assays [3]. This application is particularly relevant for studying drug metabolism and purine catabolism pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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